1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one” is a complex organic compound that features a pyrrole ring, a thia-diazatricyclo structure, and various functional groups. Compounds with such intricate structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one” would likely involve multiple steps, including the formation of the pyrrole ring, the introduction of the methoxyethyl and dimethyl groups, and the construction of the thia-diazatricyclo structure. Each step would require specific reagents, catalysts, and conditions, such as:
Formation of the pyrrole ring: This could be achieved through a Paal-Knorr synthesis, using a 1,4-dicarbonyl compound and ammonia or a primary amine.
Introduction of functional groups: Alkylation reactions using appropriate alkyl halides and bases.
Construction of the thia-diazatricyclo structure: This might involve cyclization reactions using sulfur-containing reagents and nitrogen sources.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound “1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one” could undergo various types of chemical reactions, including:
Oxidation: The methoxyethyl and dimethyl groups could be oxidized to form aldehydes, ketones, or carboxylic acids.
Reduction: The compound could be reduced to form alcohols or amines.
Substitution: Functional groups could be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases or acids.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group could yield a carboxylic acid, while reduction of the pyrrole ring could yield a pyrrolidine derivative.
Scientific Research Applications
Chemistry
In chemistry, “1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound could be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its unique structure might interact with biological targets in novel ways.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. It might serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, the compound could be used in the development of new materials with unique properties, such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of “1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one” would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pyrrole derivatives, thia-diazatricyclo compounds, or molecules with similar functional groups.
Uniqueness
The uniqueness of “1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-one” lies in its specific combination of structural features, which might confer unique chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S2/c1-13-11-17(14(2)25(13)9-10-27-4)18(26)12-28-21-20-16-7-5-6-8-19(16)29-22(20)24-15(3)23-21/h11H,5-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOUFJZKZRXTDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C(=O)CSC2=NC(=NC3=C2C4=C(S3)CCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.